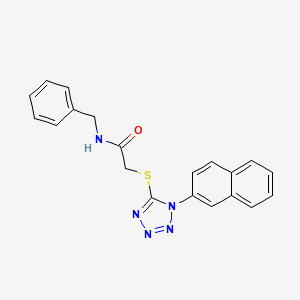

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide

Description

N-Benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide is a tetrazole-containing acetamide derivative characterized by a naphthalene substituent at the 1-position of the tetrazole ring and a benzyl group attached to the acetamide nitrogen. The naphthalene moiety likely enhances aromatic stacking interactions and lipophilicity compared to simpler aryl substituents, which may influence solubility and biological activity.

Properties

IUPAC Name |

N-benzyl-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c26-19(21-13-15-6-2-1-3-7-15)14-27-20-22-23-24-25(20)18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVQEORYSJHFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=NN2C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-naphthyl nitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 1-(naphthalen-2-yl)-1H-tetrazole.

Thioether Formation: The next step involves the formation of a thioether linkage. This can be achieved by reacting the tetrazole derivative with a suitable thiol, such as benzyl mercaptan, under basic conditions.

Acetamide Formation: Finally, the thioether intermediate is reacted with chloroacetamide in the presence of a base like potassium carbonate to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that derivatives of tetrazole exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-benzyl derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Table 1: Antimicrobial Activity of N-benzyl Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-benzyl | Staphylococcus aureus | 8 |

| N-benzyl | Escherichia coli | 16 |

| N-benzyl | Pseudomonas aeruginosa | 32 |

Anticancer Activity

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide has also been investigated for its anticancer potential. Research has demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity of N-benzyl Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-benzyl | MCF7 | 5.85 |

| N-benzyl | HCT116 | 4.53 |

Antitubercular Activity

The compound has also shown promise in antitubercular activity against Mycobacterium tuberculosis. In vitro studies have reported significant inhibition of mycobacterial growth, with further evaluation revealing potential for in vivo efficacy in mouse models . The mechanism involves targeting essential mycobacterial enzymes, contributing to its therapeutic profile.

Table 3: Antitubercular Activity of N-benzyl Derivatives

| Compound | Mycobacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-benzyl | Mycobacterium tuberculosis | 12 |

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Yield Trends : Methyl-substituted tetrazoles (e.g., 92–97% yields) are synthesized more efficiently than naphthalene or sulfamoyl analogs, likely due to reduced steric hindrance .

- Reaction Conditions : The use of sodium azide and polar solvents (e.g., toluene) is common for tetrazole cyclization, but steric bulk in the target compound may necessitate longer reaction times or higher temperatures .

Spectroscopic and Analytical Data

Comparison with Target Compound :

- The target compound’s naphthalene group would likely produce distinct UV-Vis absorption and NMR shifts due to extended conjugation.

Hypothesis for Target Compound :

- The naphthalene group could improve binding to aromatic-rich enzyme pockets (e.g., cytochrome P450s or kinase domains) compared to smaller substituents.

Biological Activity

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide, with the CAS number 924824-46-4, is a synthetic compound that integrates a benzyl moiety with a tetrazole and thioacetamide structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its anticonvulsant properties, antitumor effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 375.4 g/mol. The compound's structure is crucial for its biological activity, as the presence of the tetrazole ring has been linked to various pharmacological effects.

Anticonvulsant Activity

Research has indicated that compounds featuring similar structures exhibit significant anticonvulsant properties. For instance, studies on related benzyl derivatives have shown promising results in animal models. The ED50 value for some derivatives was comparable to established anticonvulsants such as phenobarbital, suggesting that this compound may also possess similar efficacy in seizure management .

Table 1: Comparison of Anticonvulsant Activities

| Compound | ED50 (mg/kg) | Reference |

|---|---|---|

| N-benzyl 2-acetamido-3-methoxypropionamide | 8.3 | |

| Phenobarbital | 22 | |

| N-benzyl 2,3-dimethoxypropionamide | 30 |

Antitumor Activity

The tetrazole moiety has been associated with antitumor activity in various studies. Compounds similar to this compound have shown cytotoxic effects against different cancer cell lines. For instance, certain thiazole derivatives exhibited IC50 values indicating significant antiproliferative effects on cancer cells, which may be attributed to their structural features that enhance interaction with cellular targets .

Table 2: Cytotoxicity Data of Related Compounds

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Thiazole derivative | 1.61 | A431 (anti-Bcl-2) |

| Doxorubicin | <10 | Various |

| N-benzyl analog | <20 | Jurkat |

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The tetrazole ring can interact with various receptors and enzymes, potentially modulating neurotransmitter systems involved in seizure activity.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Hydrophobic Interactions : The naphthalene moiety may enhance hydrophobic interactions with cellular membranes, improving bioavailability and efficacy.

Case Studies

A notable study investigated the effects of N-benzyl derivatives on drug-resistant strains of cancer cells. Results indicated that these compounds could significantly reduce cell viability compared to untreated controls, highlighting their potential as therapeutic agents against resistant tumors . Additionally, in vivo studies demonstrated improved survival rates in murine models treated with these compounds compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.